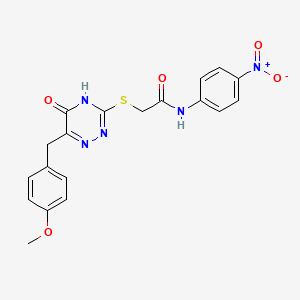
(E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACis). HDACis have gained significant attention in the scientific community due to their potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. MS-275 has been extensively studied for its anticancer properties and is currently in clinical trials for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of related compounds involves multicomponent reactions with morpholine and other chemicals to produce complex structures with specific physical and chemical properties. For example, the synthesis of "4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile" through a multicomponent reaction showcased the molecular conformation stabilized by intramolecular hydrogen bonds and the formation of helical chains in the crystal structure due to intermolecular hydrogen bonds (Xin-yuan Chen et al., 2011). This highlights the compound's potential for creating materials with specific molecular orientations and interactions.
Molecular Docking and Antimicrobial Activity
Research on "1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol" revealed its potential as an antimicrobial agent through molecular docking studies. The compound's ability to inhibit the heat shock protein 90 (Hsp90) and its antimicrobial activity against various bacteria species were confirmed, suggesting its utility in developing new antimicrobial agents (S. Ranjith et al., 2014).
Supramolecular Chemistry and Material Science
The exploration of naphthalene derivatives in supramolecular chemistry has led to the development of materials with unique properties. For instance, naphthalene-1,5-diphosphonic acid and its derivatives have been used to create structures with varying flexibility, showcasing the potential for designing materials with tailored properties for specific applications (Michał J. Białek et al., 2013). These materials' structural diversity and hydrogen bonding capabilities make them suitable for various applications, including catalysis and molecular recognition.
Electronic and Photophysical Properties
Certain naphthalene derivatives demonstrate significant electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). For example, the modification of 1,10-phenanthroline derivatives to enhance thermal stability, electron mobility, and n-doping ability indicates the potential for improving the efficiency and stability of OLEDs and other electronic devices (Zhengyang Bin et al., 2020).
Eigenschaften
IUPAC Name |
4-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20-10-9-19(17-3-1-2-4-18(17)20)22-21-15-5-7-16(8-6-15)28(25,26)23-11-13-27-14-12-23/h1-10,24H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBGZTIMGNQWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
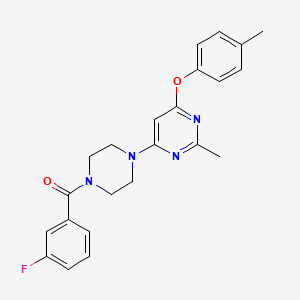
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)
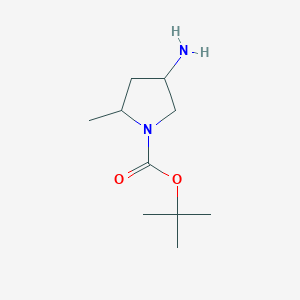
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706814.png)

![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)
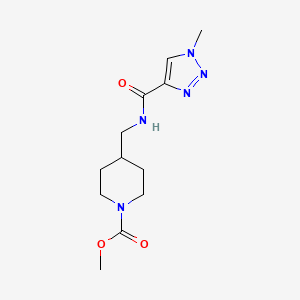

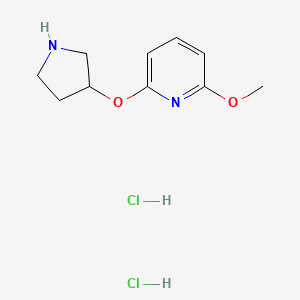

![N-Tert-butyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2706829.png)
![3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2706831.png)
